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Compound of Interest

Compound Name: Codeine methylbromide

Cat. No.: B10761052

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the
structural elucidation and confirmation of codeine methylbromide (also known as Eucodin).[1]
[2] Due to the limited availability of specific published spectral data for this quaternary
ammonium salt, this guide outlines the expected analytical outcomes based on the known
characteristics of codeine and general principles of spectroscopic analysis for quaternary
alkaloids.

Introduction

Codeine methylbromide is a quaternary ammonium derivative of codeine, an opioid
analgesic.[2] Its structure is characterized by the methylation of the tertiary amine in the
codeine molecule, resulting in a positively charged nitrogen atom and a bromide counter-ion.
The structural confirmation of this compound is critical for quality control, regulatory
compliance, and understanding its pharmacological properties.

Table 1: Physicochemical Properties of Codeine Methylbromide
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Property Value Reference
CAS Registry Number 125-27-9 [1]
Molecular Formula C19H24BrNOs [1][2]
Molecular Weight 394.30 g/mol [1]
Appearance Crystals [1]

Melting Point ~260 °C [1]

7,8-Didehydro-4,5-a-epoxy-6-
a-hydroxy-3-methoxy-17,17-

IUPAC Name ) o [2]
dimethylmorphinanium

bromide

Synthesis

The synthesis of codeine methylbromide is typically achieved through the quaternization of
codeine with methyl bromide. This is a standard N-alkylation reaction where the lone pair of
electrons on the nitrogen atom of the tertiary amine in codeine attacks the electrophilic methyl
group of methyl bromide.

Experimental Protocol: Synthesis of Codeine
Methylbromide

» Dissolution: Dissolve codeine in a suitable aprotic solvent such as acetonitrile or
dichloromethane in a round-bottom flask.

o Addition of Methylating Agent: Add a stoichiometric excess of methyl bromide to the solution.
The reaction is typically performed at room temperature or with gentle heating.

o Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography
(TLC) by observing the disappearance of the codeine spot and the appearance of a more
polar spot corresponding to the quaternary ammonium salt.

« |solation: Upon completion, the product often precipitates out of the solution due to its ionic
nature and lower solubility in organic solvents. The precipitate can be collected by filtration.
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 Purification: The crude product can be purified by recrystallization from a suitable solvent
system, such as a mixture of methanol and diethyl ether, to yield pure codeine
methylbromide crystals.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is employed to unequivocally confirm the structure
of codeine methylbromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. For codeine methylbromide, both *H and 13C NMR are essential.

The *H NMR spectrum of codeine methylbromide is expected to be similar to that of codeine,
with key differences arising from the quaternization of the nitrogen atom. The protons in
proximity to the positively charged nitrogen will experience a significant downfield shift due to
the deshielding effect.

Table 2: Predicted *H NMR Chemical Shifts for Codeine Methylbromide
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Expected Chemical

Proton Assignment . Multiplicity Notes
Shift (6, ppm)

Significant downfield

N-CHs ~3.3-35 s shift compared to
codeine (~2.4 ppm).
Signal for the newly

N-CHs (new) ~3.3-35 s introduced methyl
group.

O-CHs ~3.8 s Largely unaffected.

H-1, H-2 ~6.6 - 6.8 m Aromatic protons.

H-5 ~4.9 d

H-6 ~4.2 m

H-7, H-8 ~5.3-58 m Olefinic protons.

_ Protons on the
Other protons Various

morphinan skeleton.

Similar to the *H NMR, the 3C NMR spectrum will show downfield shifts for the carbon atoms

directly attached to or near the quaternary nitrogen.

Table 3: Predicted 3C NMR Chemical Shifts for Codeine Methylbromide
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Expected Chemical Shift

Carbon Assignment Notes
(3, ppm)

Downfield shift compared to
N-CHs ~50 - 55 _

codeine (~43 ppm).

Signal for the new methyl
N-CHs (new) ~50-55

group.
C-9 ~45 - 50 Downfield shift.
C-10, C-16 ~30-40 Downfield shifts.
O-CHs ~56 Largely unaffected.
Aromatic Carbons ~110 - 150
Olefinic Carbons ~125-135

. Carbons of the morphinan

Other Carbons Various

skeleton.

o Sample Preparation: Dissolve approximately 5-10 mg of codeine methylbromide in a
suitable deuterated solvent (e.g., D20, CDsOD).

e Data Acquisition: Acquire *H and 3C NMR spectra on a high-field NMR spectrometer (e.g.,
400 MHz or higher).

e 2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon
signals, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering structural insights. For codeine
methylbromide, electrospray ionization (ESI) is the preferred method due to the ionic nature of
the compound.
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In positive ion mode ESI-MS, the spectrum will show a prominent peak corresponding to the
codeine methyl cation (C1oH24NOs3*) at m/z 314.18. The bromide ion will not be observed in the
positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the
elemental composition of the cation.

Table 4: Expected High-Resolution Mass Spectrometry Data

Elemental

lon Calculated m/z Measured m/z .
Composition

19H24 3 . 0 be determine 19H24 3

C19H24NOs]* 314.1756 To be d ined C19H24NO

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the codeine
methyl cation. The fragmentation pattern is expected to involve cleavages of the piperidine ring.

e Sample Preparation: Prepare a dilute solution of codeine methylbromide in a suitable
solvent such as methanol or acetonitrile/water.

 Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct
infusion or through an LC system.

o Data Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, use a high-
resolution instrument like a TOF (Time-of-Flight) or Orbitrap analyzer.

e Tandem MS: For fragmentation studies, select the parent ion (m/z 314.18) and subject it to
collision-induced dissociation (CID) to obtain the MS/MS spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.
The spectrum of codeine methylbromide will exhibit characteristic absorption bands.

Table 5: Expected FTIR Absorption Bands for Codeine Methylbromide
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Wavenumber (cm~?) Vibration Functional Group

~3400 O-H stretch Hydroxyl group

~3000-2800 C-H stretch Aliphatic and aromatic C-H

1600 C=C stretch Aromatic ring and olefinic
double bond

~1500 C=C stretch Aromatic ring

~1280 C-O-C stretch Ether linkage

~1100 C-N stretch C-N bond

~1050 C-O stretch Hydroxyl group

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry
potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance
(ATR)-FTIR can be used with the neat sample.

o Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm~1.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of codeine
methylbromide.
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Caption: Experimental workflow for synthesis and structural confirmation.
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Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information to build a complete
picture of the molecular structure.

Analytical Data

MS (ESI, HRMS, MS/MS) “

/ Structural Information

Proton & Carbon Connectivity Molecular Formula & Weight Functional Groups

Confirmed Structure of
Codeine Methylbromide

Click to download full resolution via product page

Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion

The structural elucidation and confirmation of codeine methylbromide rely on a synergistic
application of modern analytical techniques. While specific published spectra are not readily
available, a thorough analysis using NMR spectroscopy, mass spectrometry, and FTIR, guided
by the known chemistry of codeine and related alkaloids, can provide unequivocal proof of its
structure. The detailed protocols and expected data presented in this guide serve as a valuable
resource for researchers and professionals in the field of drug development and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Methylbromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10761052#codeine-methylbromide-structural-
elucidation-and-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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